molecular formula C18H21NO2 B2658300 N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide CAS No. 1351659-87-4

N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide

Cat. No. B2658300
CAS RN: 1351659-87-4
M. Wt: 283.371
InChI Key: FPZQJYZPXDXWNK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide” would consist of a phenylpropanamide core with a phenylpropyl group attached to the nitrogen atom . The exact 3D structure would depend on the specific stereochemistry of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide” would depend on factors such as its specific structure and stereochemistry. For example, the presence of the phenyl groups could increase the compound’s lipophilicity .

Scientific Research Applications

Chemoselective Reactions

The compound N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide demonstrates significant potential in chemoselective reactions. For instance, research by Hajji et al. (2002) explored the reactivity of a similar compound, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, against various electrophiles, leading to the selective formation of hexahydro-4-pyrimidinones or oxazolidines. This study highlights the compound's versatility in synthetic chemistry, particularly in creating complex organic structures (Hajji et al., 2002).

Pharmacological Potential

The synthesis of functionalized amino acid derivatives, including N-substituted analogs of 3-phenylpropanamide, has been investigated for their potential in anticancer therapy. Kumar et al. (2009) synthesized a series of these derivatives and evaluated their cytotoxicity against human cancer cell lines. Some compounds exhibited notable cytotoxicity, particularly in ovarian and oral cancers, suggesting their potential utility in developing new anticancer agents (Kumar et al., 2009).

Phenylpropanoid Biosynthesis

In the broader context of phenylpropanoid biosynthesis, the role of compounds like N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide is evident. Vogt (2010) discussed the general phenylpropanoid metabolism, highlighting the diversity of secondary metabolites generated from this pathway. The study underlines the importance of these compounds in plant species, emphasizing their role in response to environmental stimuli (Vogt, 2010).

Synthesis of Hydrophilic Derivatives

Martinez et al. (2006) reported the synthesis of a hydrophilic and non-ionic derivative of anthracene, closely related to the chemical structure of N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide. This research highlights the potential for creating derivatives with specific properties, such as increased solubility or altered biological activity, which can be crucial in various scientific applications (Martinez et al., 2006).

Drug Delivery and Hydrogels

The development of hydrogels using derivatives of N-isopropyl acrylamide, a compound structurally similar to N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide, has been explored for drug delivery. Gasztych et al. (2019) investigated the influence of a hydrophilic co-monomer on the drug release from hydrogels, providing insights into how derivatives of this compound can be tailored for specific drug delivery applications (Gasztych et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Phenylpropanamides can exhibit a wide range of biological activities, including acting as enzyme inhibitors or receptor ligands .

Safety and Hazards

The safety and hazards associated with “N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide” would depend on factors such as its specific structure, purity, and the conditions under which it is handled. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on “N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide” could involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies to determine its mechanism of action, pharmacokinetics, and potential therapeutic applications .

properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-18(21,16-10-6-3-7-11-16)14-19-17(20)13-12-15-8-4-2-5-9-15/h2-11,21H,12-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZQJYZPXDXWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide

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